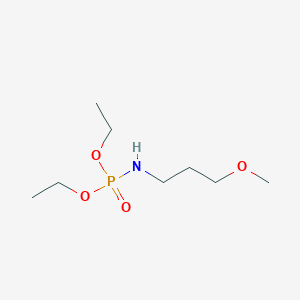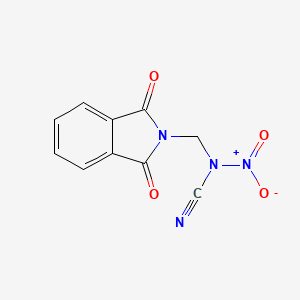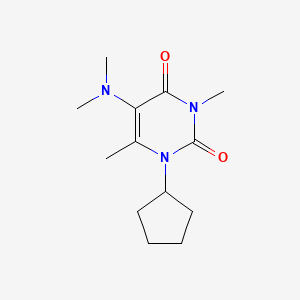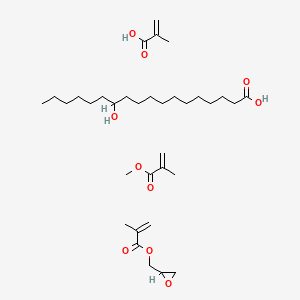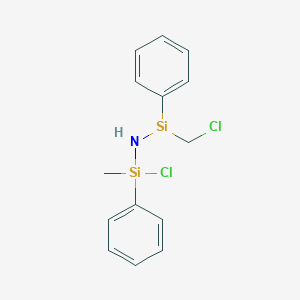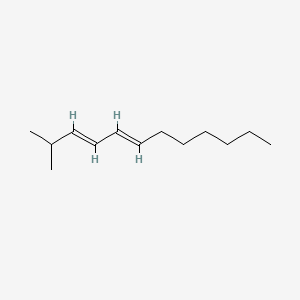![molecular formula C22H20O4 B14691526 [3,4-Bis(phenylmethoxy)phenyl] acetate CAS No. 27688-85-3](/img/structure/B14691526.png)
[3,4-Bis(phenylmethoxy)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4-Bis(phenylmethoxy)phenyl] acetate is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.39 g/mol . It is characterized by the presence of two phenylmethoxy groups attached to a phenyl ring, which is further connected to an acetate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(phenylmethoxy)phenyl] acetate typically involves the reaction of 3,4-dihydroxyphenyl acetate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
[3,4-Bis(phenylmethoxy)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy ketones.
Reduction: The acetate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products Formed
Oxidation: Phenylmethoxy ketones.
Reduction: Phenylmethoxy alcohols.
Substitution: Various phenylmethoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[3,4-Bis(phenylmethoxy)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3,4-Bis(phenylmethoxy)phenyl] acetate involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups can interact with enzymes and receptors, modulating their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
[3,4-Dimethoxyphenyl] acetate: Similar structure but with methoxy groups instead of phenylmethoxy groups.
[3,4-Dihydroxyphenyl] acetate: Contains hydroxyl groups instead of phenylmethoxy groups.
[3,4-Bis(phenylmethoxy)phenyl] propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
[3,4-Bis(phenylmethoxy)phenyl] acetate is unique due to the presence of two phenylmethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
27688-85-3 |
|---|---|
Fórmula molecular |
C22H20O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[3,4-bis(phenylmethoxy)phenyl] acetate |
InChI |
InChI=1S/C22H20O4/c1-17(23)26-20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Clave InChI |
KYAFWYJCFMCDQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


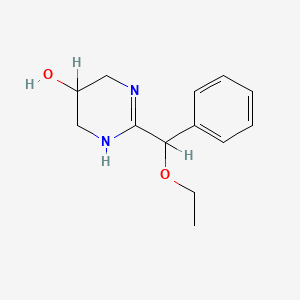
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
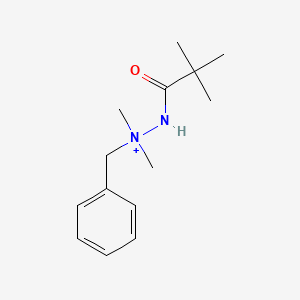
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
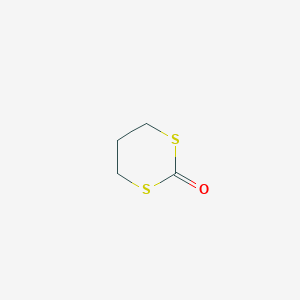
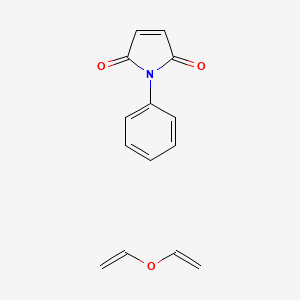
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
